6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and an alkylating agent to form the triazole-thiadiazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the furyl or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: Substitution reactions can occur at various positions on the rings, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them interesting for drug development.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique properties can be leveraged for various applications.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Furyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which can influence its reactivity and biological activity. The propylsulfanyl group may impart unique properties compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C11H12N4OS2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H12N4OS2/c1-2-6-17-7-9-12-13-11-15(9)14-10(18-11)8-4-3-5-16-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
UTXQYOYURALHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CC=CO3 |
Origin of Product |
United States |
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